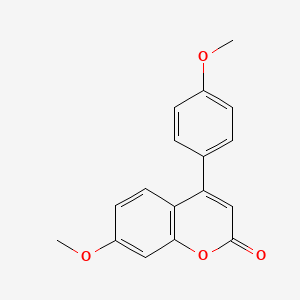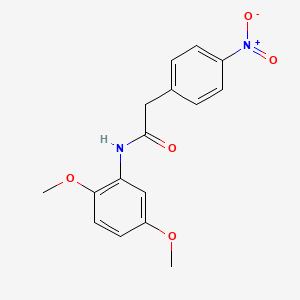![molecular formula C17H16ClNO3 B5693728 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, as well as the ability to modulate the immune system and regulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. Additionally, it is relatively easy to synthesize in the lab, making it readily available for use in experiments.
One potential limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings, and may require the use of solubilizing agents or other methods to enhance its bioavailability.
Orientations Futures
There are a number of potential future directions for research on 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on specific signaling pathways and enzymes.
2. Exploration of the compound's potential as a treatment for other conditions beyond inflammation and pain, such as cancer or neurodegenerative diseases.
3. Development of new synthetic methods for producing this compound, with the goal of improving its solubility and bioavailability.
4. Investigation of the compound's interactions with other drugs and compounds, with the goal of identifying potential drug-drug interactions or synergistic effects.
5. Evaluation of the compound's safety and toxicity profile in preclinical and clinical studies, with the goal of determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process that begins with the reaction of 3-methylphenol with 2-chloroethyl ether to produce 2-(3-methylphenoxy)ethyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a catalyst to yield the desired benzoxazinone product.
Applications De Recherche Scientifique
One of the primary applications of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is in the field of medicinal chemistry. This compound has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been studied for its potential as a treatment for conditions such as osteoarthritis and rheumatoid arthritis.
Propriétés
IUPAC Name |
6-chloro-4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-2-4-14(9-12)21-8-7-19-15-10-13(18)5-6-16(15)22-11-17(19)20/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNQXDXJJOWJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)COC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)





![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
